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molecular formula C13H16Cl2O B8288053 2-(2,5-Dichloro-phenyl)-cycloheptanol

2-(2,5-Dichloro-phenyl)-cycloheptanol

Cat. No. B8288053
M. Wt: 259.17 g/mol
InChI Key: OCMPXKVMUKMXCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07923450B2

Procedure details

1.6 N Butyllithium-hexane solution (12.5 mL, 20 mmol) was added at −75° C. over 15 min to a solution of 2-bromo-1,4-dichloro-benzene (4.52 g, 20 mmol) in diethyl ether (50 mL). After stirring for 5 min, 8-oxa-bicyclo[5.10]octane (2.25 g, 20 mmol) was added, and subsequently, boron trifluoride etherate (2.51 mL, 20 mmol) was added dropwise over 0.5 h to the reaction mixture. Stirring was continued for 0.5 h at −75° C. The temperature was then raised to −30° C. and saturated aqueous ammonium chloride solution was added. After being stirred for 5 min, the mixture was diluted with water. The organic layer was separated, washed with water, and dried over sodium sulfate. Solvents were removed under reduced pressure and the remaining oil was purified by column chromatography on silica gel using heptane/0-20% ethyl acetate as eluent to give the title compound (3.55 g, 68%) as a pale-yellow oil. MS EI (m/e): 258.1 [(M)+].
Name
Butyllithium hexane
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
8-oxa-bicyclo[5.10]octane
Quantity
2.25 g
Type
reactant
Reaction Step Two
Quantity
2.51 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
68%

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH3:6][CH2:7][CH2:8][CH2:9][CH2:10]C.Br[C:13]1[CH:18]=[C:17]([Cl:19])[CH:16]=[CH:15][C:14]=1[Cl:20].B(F)(F)F.CC[O:27][CH2:28][CH3:29].[Cl-].[NH4+]>C(OCC)C.O>[Cl:20][C:14]1[CH:15]=[CH:16][C:17]([Cl:19])=[CH:18][C:13]=1[CH:10]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:29][CH:28]1[OH:27] |f:0.1,3.4,5.6|

Inputs

Step One
Name
Butyllithium hexane
Quantity
12.5 mL
Type
reactant
Smiles
C(CCC)[Li].CCCCCC
Name
Quantity
4.52 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
8-oxa-bicyclo[5.10]octane
Quantity
2.25 g
Type
reactant
Smiles
Step Three
Name
Quantity
2.51 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
After stirring for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 0.5 h at −75° C
Duration
0.5 h
STIRRING
Type
STIRRING
Details
After being stirred for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the remaining oil was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)Cl)C1C(CCCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.55 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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